Cas no 2034353-56-3 (methyl 3,4-diethoxy-5-{6-methyl-4-oxo-4H,5H-1,2,3triazolo1,5-apyrazine-3-amido}benzoate)
methyl 3,4-diethoxy-5-{6-methyl-4-oxo-4H,5H-1,2,3triazolo1,5-apyrazine-3-amido}benzoate Chemical and Physical Properties
Names and Identifiers
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- methyl 3,4-diethoxy-5-[(6-methyl-4-oxo-5H-triazolo[1,5-a]pyrazine-3-carbonyl)amino]benzoate
- methyl 3,4-diethoxy-5-{6-methyl-4-oxo-4H,5H-1,2,3triazolo1,5-apyrazine-3-amido}benzoate
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- Inchi: 1S/C19H21N5O6/c1-5-29-13-8-11(19(27)28-4)7-12(16(13)30-6-2)21-17(25)14-15-18(26)20-10(3)9-24(15)23-22-14/h7-9H,5-6H2,1-4H3,(H,20,26)(H,21,25)
- InChI Key: WTWGLBVZRLLNIJ-UHFFFAOYSA-N
- SMILES: C(OC)(=O)C1=CC(NC(C2=C3N(N=N2)C=C(C)NC3=O)=O)=C(OCC)C(OCC)=C1
methyl 3,4-diethoxy-5-{6-methyl-4-oxo-4H,5H-1,2,3triazolo1,5-apyrazine-3-amido}benzoate Pricemore >>
| Related Categories | No. | Product Name | Cas No. | Purity | Specification | Price | update time | Inquiry |
|---|---|---|---|---|---|---|---|---|
| Life Chemicals | F6252-4252-2μmol |
methyl 3,4-diethoxy-5-{6-methyl-4-oxo-4H,5H-[1,2,3]triazolo[1,5-a]pyrazine-3-amido}benzoate |
2034353-56-3 | 2μmol |
$57.0 | 2023-09-09 | ||
| Life Chemicals | F6252-4252-5μmol |
methyl 3,4-diethoxy-5-{6-methyl-4-oxo-4H,5H-[1,2,3]triazolo[1,5-a]pyrazine-3-amido}benzoate |
2034353-56-3 | 5μmol |
$63.0 | 2023-09-09 | ||
| Life Chemicals | F6252-4252-10μmol |
methyl 3,4-diethoxy-5-{6-methyl-4-oxo-4H,5H-[1,2,3]triazolo[1,5-a]pyrazine-3-amido}benzoate |
2034353-56-3 | 10μmol |
$69.0 | 2023-09-09 | ||
| Life Chemicals | F6252-4252-20μmol |
methyl 3,4-diethoxy-5-{6-methyl-4-oxo-4H,5H-[1,2,3]triazolo[1,5-a]pyrazine-3-amido}benzoate |
2034353-56-3 | 20μmol |
$79.0 | 2023-09-09 | ||
| Life Chemicals | F6252-4252-1mg |
methyl 3,4-diethoxy-5-{6-methyl-4-oxo-4H,5H-[1,2,3]triazolo[1,5-a]pyrazine-3-amido}benzoate |
2034353-56-3 | 1mg |
$54.0 | 2023-09-09 | ||
| Life Chemicals | F6252-4252-2mg |
methyl 3,4-diethoxy-5-{6-methyl-4-oxo-4H,5H-[1,2,3]triazolo[1,5-a]pyrazine-3-amido}benzoate |
2034353-56-3 | 2mg |
$59.0 | 2023-09-09 | ||
| Life Chemicals | F6252-4252-3mg |
methyl 3,4-diethoxy-5-{6-methyl-4-oxo-4H,5H-[1,2,3]triazolo[1,5-a]pyrazine-3-amido}benzoate |
2034353-56-3 | 3mg |
$63.0 | 2023-09-09 | ||
| Life Chemicals | F6252-4252-4mg |
methyl 3,4-diethoxy-5-{6-methyl-4-oxo-4H,5H-[1,2,3]triazolo[1,5-a]pyrazine-3-amido}benzoate |
2034353-56-3 | 4mg |
$66.0 | 2023-09-09 | ||
| Life Chemicals | F6252-4252-5mg |
methyl 3,4-diethoxy-5-{6-methyl-4-oxo-4H,5H-[1,2,3]triazolo[1,5-a]pyrazine-3-amido}benzoate |
2034353-56-3 | 5mg |
$69.0 | 2023-09-09 | ||
| Life Chemicals | F6252-4252-10mg |
methyl 3,4-diethoxy-5-{6-methyl-4-oxo-4H,5H-[1,2,3]triazolo[1,5-a]pyrazine-3-amido}benzoate |
2034353-56-3 | 10mg |
$79.0 | 2023-09-09 |
methyl 3,4-diethoxy-5-{6-methyl-4-oxo-4H,5H-1,2,3triazolo1,5-apyrazine-3-amido}benzoate Related Literature
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Xiaotong Feng,Lei Bian,Jie Ma,Lei Zhou,Xiayan Wang,Guangsheng Guo,Qiaosheng Pu Chem. Commun., 2019,55, 3963-3966
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Erika A. Cobar,Paul R. Horn,Robert G. Bergman,Martin Head-Gordon Phys. Chem. Chem. Phys., 2012,14, 15328-15339
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J. Zagora,M. Voslař,L. Schreiberová,I. Schreiber Phys. Chem. Chem. Phys., 2002,4, 1284-1291
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Ji-Ping Wei Nanoscale, 2015,7, 11815-11832
Additional information on methyl 3,4-diethoxy-5-{6-methyl-4-oxo-4H,5H-1,2,3triazolo1,5-apyrazine-3-amido}benzoate
Introduction to Methyl 3,4-diethoxy-5-{6-methyl-4-oxo-4H,5H-1,2,3triazolo1,5-apyrazine-3-amido}benzoate (CAS No. 2034353-56-3)
Methyl 3,4-diethoxy-5-{6-methyl-4-oxo-4H,5H-1,2,3triazolo1,5-apyrazine-3-amido}benzoate is a sophisticated organic compound that has garnered significant attention in the field of pharmaceutical chemistry due to its unique structural and functional properties. This compound, identified by its CAS number 2034353-56-3, represents a fusion of multiple heterocyclic systems, making it a promising candidate for further exploration in drug discovery and development. The presence of multiple functional groups, including esters, amides, and triazoloapyrazine moieties, contributes to its diverse chemical reactivity and potential biological activity.
The structural framework of Methyl 3,4-diethoxy-5-{6-methyl-4-oxo-4H,5H-1,2,3triazolo1,5-apyrazine-3-amido}benzoate is characterized by a benzoate core substituted with diethoxy and an amido-linked triazoloapyrazine group. This particular arrangement of functional groups has been strategically designed to enhance interactions with biological targets. The benzoate moiety is well-known for its stability and compatibility with various pharmacophores, while the triazoloapyrazine ring system is recognized for its potential to modulate enzyme activity and receptor binding. The amide linkage serves as a critical bridge between these two distinct regions, facilitating conformational flexibility and enhancing binding affinity.
In recent years, there has been growing interest in the development of novel heterocyclic compounds for therapeutic applications. The triazoloapyrazine scaffold has emerged as a particularly versatile structure in medicinal chemistry due to its ability to engage multiple biological pathways. For instance, studies have shown that derivatives of this scaffold can exhibit antimicrobial, anti-inflammatory, and anticancer properties. The compound Methyl 3,4-diethoxy-5-{6-methyl-4-oxo-4H,5H-1,2,3triazolo1,5-apyrazine-3-amido}benzoate builds upon these findings by incorporating additional functional groups that may further enhance its biological profile.
The synthesis of this compound involves a multi-step process that requires precise control over reaction conditions and reagent selection. The diethoxy substitution at the 3 and 4 positions of the benzoate ring enhances lipophilicity while maintaining solubility in common organic solvents. The introduction of the amido group at the 5 position creates a site for further derivatization and interaction with biological targets. The triazoloapyrazine moiety is synthesized through a sequence of cyclization reactions that form the characteristic fused ring system. Each step in the synthesis is carefully optimized to ensure high yield and purity.
The biological activity of Methyl 3,4-diethoxy-5-{6-methyl-4-oxo-4H,5H-1,2,3triazolo1,5-apyrazine-3-amido}benzoate has been preliminarily investigated in several in vitro assays. Initial studies have demonstrated potential interactions with enzymes such as kinases and phosphodiesterases. These enzymes are implicated in various disease pathways and are often targeted by therapeutic agents. Additionally, the compound has shown promise in modulating receptor activity relevant to inflammatory responses. The precise mechanism of action remains under investigation but preliminary data suggest that the compound may exert its effects through multiple pathways.
The pharmacokinetic properties of this compound are also being evaluated as part of its preclinical development. Factors such as solubility, stability in biological fluids, and metabolic clearance are critical determinants of its potential therapeutic utility. Preliminary results indicate that Methyl 3,4-diethoxy-5-{6-methyl-4-oxyo-o-H,H-triazolo1pyrazineamido}benzoate exhibits favorable solubility profiles and moderate stability under physiological conditions. These characteristics make it an attractive candidate for further development into an oral or injectable formulation.
Advances in computational chemistry have also played a significant role in the optimization of this compound's structure. Molecular modeling techniques have been used to predict binding interactions with potential targets and to guide modifications that could enhance potency and selectivity. These computational approaches have complemented experimental efforts by providing rapid screening of structural variations and identifying promising candidates for further investigation.
The potential applications of Methyl 3{diethoxy{6methyl{pyridazinoneamido}}benzoate extend beyond traditional therapeutic areas such as oncology and neurology. Emerging research suggests that this compound may also have utility in treating metabolic disorders and infectious diseases. The broad spectrum of potential applications underscores the importance of continued research into its biological activity and pharmacological properties.
In conclusion,Methyl 3{diethoxy{6methyl{pyridazinoneamido}}benzoate (CAS No.20343535653) represents a significant advancement in pharmaceutical chemistry due to its complex structure,functional diversity,and promising biological activity。Further research is warranted to fully elucidate its mechanisms of action,optimize its pharmacokinetic properties,and explore new therapeutic applications。The combination of experimental,computational,and biochemical approaches will be essential in realizing the full potential of this novel compound。
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